3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin is a derivative of erythromycin, a well-known antibiotic. This compound is part of the macrolide class of antibiotics, which are characterized by their large macrocyclic lactone rings. It is specifically modified to enhance its pharmacological properties, such as increased stability and efficacy against certain bacterial strains .
Preparation Methods
The synthesis of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves several steps. The starting material is typically erythromycin, which undergoes a series of chemical reactions to introduce the desired modifications. These reactions include:
Deoxygenation: Removal of oxygen atoms from specific positions on the erythromycin molecule.
Methylation: Introduction of methyl groups to enhance stability and activity.
Epoxidation: Formation of an epoxide ring to increase the compound’s reactivity and binding affinity.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically more stable and potent derivatives of the original compound.
Scientific Research Applications
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on macrolide antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Medicine: Explored for its potential to treat bacterial infections, especially those resistant to traditional antibiotics.
Mechanism of Action
The mechanism of action of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are crucial for the translation process.
Comparison with Similar Compounds
Compared to other macrolide antibiotics, 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has unique structural features that enhance its stability and efficacy. Similar compounds include:
Erythromycin: The parent compound, less stable and less effective against resistant strains.
Clarithromycin: Another derivative with improved pharmacokinetics but different structural modifications.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Properties
Molecular Formula |
C30H51NO8 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(1S,2R,5R,6S,7S,8R,9R,11Z)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one |
InChI |
InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/b25-17-/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1 |
InChI Key |
LDBKUFVJBZVFND-WZKKSGJLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C=C(/C(=C(/C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)\C)/O2)C)C |
Canonical SMILES |
CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.